3-Methoxy-3-oxo-2-phenylpropanoic acid
Overview
Description
3-Methoxy-3-oxo-2-phenylpropanoic acid is a chemical compound with the molecular formula C10 H10 O4 . It has a molecular weight of 194.185 . It belongs to the category of esters .
Molecular Structure Analysis
The molecular structure of 3-Methoxy-3-oxo-2-phenylpropanoic acid is represented by the formula C10 H10 O4 . Unfortunately, detailed structural analysis or 3D models are not provided in the sources retrieved.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methoxy-3-oxo-2-phenylpropanoic acid include a melting point of 95 °C and a predicted boiling point of 322.1±30.0 °C . The compound has a predicted density of 1.259±0.06 g/cm3 .Scientific Research Applications
Antioxidative Properties
Phenylpropanoids, including compounds structurally related to 3-Methoxy-3-oxo-2-phenylpropanoic acid, have demonstrated antioxidative properties. A study identified antioxidative phenylpropanoids in berries of Pimenta dioica, highlighting their potential in inhibiting autoxidation processes (Kikuzaki et al., 1999).
Molecular Structure and Crystal Packing
Research on methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones derived from methoxy substituted phenylpropanoic acid has provided insights into molecular structures and crystal packing. This contributes to understanding solid-state arrangements of similar molecular compounds (Khan et al., 2014).
Chemical Transformations
Studies have observed that certain oxo-diketones containing methoxy groups in phenyl substituents, similar to 3-Methoxy-3-oxo-2-phenylpropanoic acid, can be converted into tetrahydrothiochromylium salts. This showcases the compound's potential in chemical transformations and synthesis (Kharchenko et al., 1982).
Enzyme Inhibition
Aldehyde and ketone substrate analogues, including those structurally related to 3-Methoxy-3-oxo-2-phenylpropanoic acid, have been studied for their inhibitory effects on carboxypeptidase A. This research adds to the understanding of enzyme inhibition mechanisms (Galardy & Kortylewicz, 1984).
Biotechnological Production
Research into the production of 3-Hydroxypropanoic Acid from glycerol by metabolically engineered bacteria highlights the potential biotechnological applications of similar compounds. These applications include use in industrial production of chemicals and bioplastics (Jers et al., 2019).
Nonlinear Optical Activity
Studies on compounds like (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid have explored nonlinear optical (NLO) activities. This can lead to applications in fields like photonics and optoelectronics (Venkatesan et al., 2016).
Nutraceutical Applications
Research on p-Methoxycinnamic Acid, related to 3-Methoxy-3-oxo-2-phenylpropanoic acid, has revealed its potential in therapeutic and nutraceutical applications, showing benefits in prevention and treatment of chronic diseases (Płowuszyńska & Gliszczyńska, 2021).
Chemical Synthesis
Studies have synthesized compounds like 2-Methoxy-benzoic Acid 2-Oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl Ester, showing the versatility of similar methoxy-substituted compounds in chemical synthesis (Zhao et al., 2010).
Chemical Building Blocks
3-Hydroxypropionic acid, similar to 3-Methoxy-3-oxo-2-phenylpropanoic acid, is considered a potential building block for organic synthesis or high-performance polymers. This highlights the significance of such compounds in developing eco-sustainable processes (Pina et al., 2011).
properties
IUPAC Name |
3-methoxy-3-oxo-2-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)8(9(11)12)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXKTDAUPNBKRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-3-oxo-2-phenylpropanoic acid |
Synthesis routes and methods I
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